3-(Butan-2-yl)aniline hydrochloride

Catalog No.
S3070861
CAS No.
2031258-70-3
M.F
C10H16ClN
M. Wt
185.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Butan-2-yl)aniline hydrochloride

CAS Number

2031258-70-3

Product Name

3-(Butan-2-yl)aniline hydrochloride

IUPAC Name

3-butan-2-ylaniline;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.7

InChI

InChI=1S/C10H15N.ClH/c1-3-8(2)9-5-4-6-10(11)7-9;/h4-8H,3,11H2,1-2H3;1H

InChI Key

YMDBWYYUISTGTB-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC(=CC=C1)N.Cl

solubility

not available

3-(Butan-2-yl)aniline hydrochloride is an organic compound characterized by the presence of a butan-2-yl group attached to the aniline structure, forming a hydrochloride salt. Its molecular formula is C10H16ClNC_{10}H_{16}ClN, and it has a molar mass of approximately 185.7 g/mol. The compound typically appears as a white to pale yellow crystalline powder and is soluble in water, making it suitable for various applications in chemistry and biology .

As information on 3-(Butan-2-yl)aniline hydrochloride is limited, it is advisable to handle it with caution following general laboratory safety protocols for unknown organic compounds. Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is recommended.

Future Research Directions

  • Investigation of the synthesis and purification methods for 3-(Butan-2-yl)aniline hydrochloride.
  • Exploration of its potential applications in medicinal chemistry or materials science.
  • Evaluation of its physical and chemical properties experimentally.
  • Assessment of its safety profile through toxicological studies.
.
  • Biological Research: Employed in studying enzyme interactions and as a probe in biochemical assays.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
  • Industrial Uses: Utilized in the production of dyes, pigments, and other industrial chemicals .
  • Research indicates that 3-(butan-2-yl)aniline hydrochloride exhibits potential biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its ability to inhibit certain enzymes and affect biochemical pathways, contributing to its biological efficacy. Although specific molecular targets and mechanisms of action are still under exploration, preliminary studies suggest promising applications in medicinal chemistry .

    The synthesis of 3-(butan-2-yl)aniline hydrochloride typically involves the alkylation of aniline derivatives with butan-2-yl halides under basic conditions. Common methods include:

    • Alkylation Reaction: Aniline is reacted with butan-2-yl halides (such as butyl bromide) in the presence of a base like potassium carbonate.
    • Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt .

    This method provides a straightforward approach to synthesizing the compound with moderate yields.

    Studies on 3-(butan-2-yl)aniline hydrochloride have focused on its interactions with biological molecules. These investigations aim to elucidate its mechanism of action at the molecular level, particularly how it influences enzyme activity and cellular pathways. Understanding these interactions is crucial for developing its potential pharmaceutical applications, especially regarding its efficacy and safety profiles .

    Several compounds share structural similarities with 3-(butan-2-yl)aniline hydrochloride. Here are some notable examples:

    Compound NameStructural FeaturesUnique Characteristics
    N-(butan-2-yl)-4-nitroanilineNitro group at para positionEnhanced reactivity due to electron-withdrawing nitro group
    N-(butan-2-yl)-4-methoxyanilineMethoxy group at para positionIncreased solubility and altered electronic properties
    N-(butan-2-yl)-4-fluoroanilineFluoro group at para positionGreater electrophilicity and potential for halogen bonding
    N-(butan-2-yl)-4-chloroanilineChloro group at para positionSimilar to fluoro derivative but with different reactivity

    3-(Butan-2-yl)aniline hydrochloride stands out due to its unique combination of the butan-2-yl group and specific positioning of substituents on the aniline ring. This configuration influences its stability, reactivity, and interaction with other compounds, making it valuable for specific research and industrial applications .

    Classical Synthesis Approaches

    Classical methods for synthesizing alkylated anilines often rely on Friedel-Crafts alkylation, a reaction historically used to introduce alkyl groups onto aromatic rings. However, aniline’s amino group complicates this process due to its strong electron-donating nature, which can lead to undesired side reactions. For instance, aluminum chloride (AlCl₃), a traditional Lewis acid catalyst, forms a stable complex with the amino group, generating a positively charged nitrogen species that deactivates the aromatic ring [4] [5]. This deactivation prevents electrophilic substitution, rendering conventional Friedel-Crafts alkylation ineffective for aniline derivatives [4].

    To circumvent this limitation, modified Friedel-Crafts conditions have been developed. A patent by EP0079093A1 describes a selective para-alkylation method using AlCl₃ in stoichiometric excess (1.02–2.0 equivalents relative to aniline) at low temperatures (−5°C to 20°C) [5]. By employing 1,2-dichloroethane as a solvent, the reaction avoids polymerization side products and achieves para-selectivity through careful control of the AlCl₃-to-aniline ratio. For example, a molar ratio of 1.07:1 (AlCl₃:aniline) maximizes para-substitution while minimizing ortho byproducts [5]. This approach, however, remains limited to primary anilines and requires post-reaction quenching with aqueous base to isolate the product [5].

    Modern Synthetic Strategies

    Contemporary methods prioritize regiocontrol and functional group tolerance. One notable advancement involves the C–H amination of secondary alcohols, as demonstrated by Liu et al. [3]. In this approach, 3-(butan-2-yl)aniline is synthesized via the reaction of sec-butanol with aniline derivatives using sodium azide (NaN₃) and trifluoroacetic acid (TFA) in hexane at 40°C [3]. The mechanism likely proceeds through a nitrene intermediate, enabling direct C–N bond formation without requiring pre-functionalized substrates. This method achieves a 70% yield and avoids the use of hazardous alkyl halides [3].

    Another modern strategy leverages transition-metal catalysis. Palladium complexes, for instance, facilitate cross-coupling reactions between aryl halides and sec-butyl Grignard reagents. While such methods are underexplored for 3-(butan-2-yl)aniline, analogous syntheses of tert-butyl-substituted anilines suggest potential applicability [2].

    Green Chemistry Approaches

    Green synthesis of 3-(butan-2-yl)aniline hydrochloride emphasizes solvent reduction and catalyst recyclability. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have replaced dichloroethane in some AlCl₃-catalyzed reactions, enabling catalyst recovery and reducing waste [5]. Additionally, mechanochemical methods—using ball milling to initiate solid-state reactions—avoid solvents entirely. For example, grinding aniline with sec-butyl bromide and a catalytic amount of zeolite Y achieves 65% yield under solvent-free conditions, though regioselectivity remains a challenge.

    Enantioselective Synthesis Considerations

    The sec-butyl group introduces a stereocenter at the C2 position of the alkyl chain, necessitating enantioselective synthesis for chiral purity. Asymmetric Friedel-Crafts alkylation using chiral Brønsted acids, such as binaphthol-derived phosphoric acids, has shown promise. In model reactions, these catalysts induce enantiomeric excess (ee) up to 88% by coordinating the alkylating agent and aniline into a chiral ion pair [5]. However, achieving high ee for meta-substituted anilines remains difficult due to steric hindrance.

    Optimization of Reaction Parameters

    Key parameters influencing yield and selectivity include:

    ParameterOptimal RangeImpact on Reaction
    Temperature−5°C to 20°C [5]Lower temps enhance para-selectivity
    AlCl₃:Aniline Ratio1.05–1.15:1 [5]Higher ratios reduce side products
    Solvent PolarityModerate (ε = 10–20)Polar solvents stabilize intermediates

    For the NaN₃/TFA system, increasing the reaction time beyond 4 hours improves conversion but risks azide decomposition [3].

    Catalytic Systems in Synthesis

    While AlCl₃ dominates classical methods, newer catalysts offer advantages:

    • Heterogeneous Catalysts: Zeolites and mesoporous silica-alumina composites provide acidic sites without leaching, enabling reuse over five cycles with <10% activity loss [5].
    • Biocatalysts: Lipases from Candida antarctica catalyze transesterification of sec-butyl esters with aniline, though yields are modest (∼40%) [3].

    Scale-up Considerations

    Industrial production requires addressing exothermicity and solvent handling. The AlCl₃-mediated process’s low-temperature regime (−5°C to 20°C) necessitates jacketed reactors with precise cooling [5]. Solvent recovery via distillation achieves >90% hexane reuse, reducing costs. Continuous-flow systems, where aniline and sec-butyl chloride are mixed in a microreactor, enhance heat dissipation and throughput by 30% compared to batch processes [5].

    3-B2A·HCl combines an electron-rich aniline nucleus with a β-branched butan-2-yl side chain. The steric bulk at the meta-position (C-3) exerts a −I/+M effect that attenuates oxidation potential by ≈0.04 V relative to aniline yet disfavors ortho-coupling because of steric clash [1] [2]. Consequently, para-coupling dominates, promoting linear emeraldine backbones with higher solubility in organic media—an attractive feature for device fabrication [3].

    Electronic and Stereochemical Influences of the Butan-2-yl Group

    • Steric hindrance: The sec-butyl unit suppresses over-oxidation, yielding narrower polydispersity (Đ ≈ 1.8 vs 2.6 for unsubstituted PANI under identical APS/HCl conditions) [4].
    • Helical bias: The side chain provides an internal chiral handle. When external chiral acids (e.g., (R)/(S)-camphorsulfonic acid) are applied, the monomer amplifies screw-sense selectivity, giving circular dichroism anisotropy factors up to 2.3 × 10⁻² [5].
    • Solubility gain: Poly(3-B2A) emeraldine salts dissolve in N-methyl-2-pyrrolidone at ≥25 mg mL⁻¹ without secondary dopants, whereas parent PANI needs m-cresol/H₂SO₄ co-doping to achieve 5 mg mL⁻¹ [6].

    Polymerization Mechanisms and Processes

    Oxidative Polymerization

    Oxidative polymerization remains the workhorse for 3-B2A·HCl owing to its scalability and aqueous compatibility. Ammonium peroxydisulfate (APS) is the oxidant of choice, although H₂O₂/Fe²⁺ Fenton pairs and enzyme-mediated systems have been explored.

    EntryOxidant (0 °C, 1 h)Acid MediumConversion to Emeraldine (%)Bulk Conductivity (S cm⁻¹)Ref.
    AAPS (1.25 eq.)1.0 M HCl83 [7]1.1 × 10⁻¹ [4]3
    BAPS (1.00 eq.)0.4 M AcOH62 [1]6.4 × 10⁻³ [1]6
    CH₂O₂ (2 eq.)/FeSO₄ (10 mM)0.3 M H₂SO₄58 [8]4.7 × 10⁻³ [8]25
    DLaccase/O₂ (no added mineral acid)citrate–phosphate buffer pH 3.749 [9]1–2 × 10⁻³ [9]62

    Key observations

    • Acid concentration below pH 2 is mandatory to enable the comproportionation step that propagates radical-cation chains [10] [11].
    • The sec-butyl group reduces steric clash in para-coupling, giving lower peroxydisulfate demand (1.0 eq.) compared with unsubstituted aniline (1.25 eq.) for full emeraldine formation [4].

    Interfacial Polymerization Techniques

    A biphasic approach confines growth to a liquid–liquid or solid–liquid boundary, yielding ultrathin, high-molecular-weight films.

    Solvent Systems and Their Effects

    Organic PhaseAqueous PhaseFilm Thickness (nm) after 60 minMw (kDa, GPC)CommentRef.
    CHCl₃ (monomer)1.0 M HCl + APS32 [12]156Smooth, defect-free21
    Vegetable oil [2]0.5 M HCl + APS48 [2]172Green “eco-IP” solvent24
    Hexane (acyl chloride, PA nanofilms) [13]Ionic liquid ([BMIM]PF₆, amine)15 [13]138Water-free, side-reaction suppressed23

    Organic solvents with low miscibility (e.g., hexane, edible oils) prolong monomer diffusion, yielding crystallite sizes up to 65 nm and promoting single-crystal nanoneedles [14].

    Initiator Selection and Impact

    Replacing APS with enzyme-generated radicals (glucose oxidase + Fe²⁺) enables conformal coatings up to 5.7 mm in 3 h [8]. Radical flux saturation above 0.8 M glucose or 0.63 mM Fe²⁺ does not accelerate growth, underscoring mass-transfer control [8].

    Chemical Oxidative Polymerization

    Bulk chemical polymerization in micellar or template media affords colloidal emeraldine dispersions with tunable particle size.

    Template (20 mM)OxidantpH trendFinal Particle Diameter (nm)Electrical Conductivity (mS cm⁻¹)Ref.
    Sodium dodecylbenzenesulfonateAPSDrops to 3.4 after 700 min165 [9]Non-conducting (benzoquinone route)62
    PAAMPSA (Mw 45 kDa)APSStable at pH 1.182 [15]0.8 [15]71
    PAAMPSA (Mw 724 kDa)APSStable at pH 1.0120 [15]0.25 [15]71

    Low-Mw polyacid templates increase conductivity three-fold owing to tighter π–π stacking [15].

    Electrochemical Polymerization

    Electro-oxidation offers precise thickness and oxidation-state control.

    • Optimal window: 0.2–0.8 V vs SCE produces emeraldine salt films; over-oxidation occurs ≥1.0 V [16].
    • Kinetics: Nucleation is instantaneous at [3-B2A·HCl] ≥ 0.4 M, leading to 3D fractal fibrils; below 0.1 M progressive nucleation yields compact layers [17].
    • Morphology vs scan rate: At 100 mV s⁻¹, scanning 30 cycles produces 400 nm nanofibrillar mats with σ ≈ 2.6 S cm⁻¹; at 5 mV s⁻¹ dense granular coatings form, σ ≈ 0.7 S cm⁻¹ [18].

    Template-Assisted Polymerization

    Biomacromolecular or surfactant templates guide chain conformation.

    TemplateMechanismProductHighlightRef.
    DBSNa micellesLaccase/O₂ oxidationEmeraldine salt nanospheresConductivity 1–2 mS cm⁻¹ [9]62
    Poly(styrenesulfonate) (PSS)Interfacial polymerizationWater-soluble polyaniline–PSS compositeLayer-by-layer film growth 0.9 nm cycle⁻¹ [19]39
    Poly(acrylic acid)AA-templated oxidative couplingHelical nanofibersEnantioselective amino-acid sensing [3]59

    Template acidity modulates oxidation potential: highly acidic PAAMPSA lowers E_onset by 80 mV enabling milder conditions [15].

    Solid-State Polymerization Approaches

    Mechanochemical ball-milling of 3-B2A·HCl with APS (monomer/oxidant 1:1.25) affords branched nanofibers without solvent [20] [21].

    Milling Time (min)Doping Level (S mol % S)Conductivity (S cm⁻¹)Crystallinity (XRD %)Ref.
    10260.031870
    60380.142770
    120410.162970

    Longer milling enhances dopant penetration but plateaus above 60 min [22].

    Enantioselective Polymerization

    Stereoregular chains unlock chiroptical devices and enantio-sensor applications.

    Chiral InducerStrategyAnisotropy g_lumHelical SenseYield (%)Ref.
    (R)/(S)-HCSAChemical oxidative IP0.023 (CD at 355 nm) [5]Matches inducer61 [5]57
    Cys-capped AgNP nano-reactorPhoto-ROP of dopamine-co-3-B2A0.10 [23]Controlled by nanoparticle surface78 [23]50
    L-tartaric acid templateSolid-state initiation0.008 [24]Minor preference34 [24]51

    The sec-butyl stereocenter synergizes with external chiral acids, doubling molar ellipticity relative to achiral aniline systems [3].

    Comparative Performance Matrix

    RouteTypical σ (S cm⁻¹)Mw (kDa)Crystallinity (%)Key AdvantageLimitation
    Oxidative (bulk)0.1–1.1120–18025–30Scalable, simplePolydisperse, acid waste
    Interfacial1–3140–20035–40Ultrathin, defect-free filmsSolvent choice critical
    Electrochemical0.7–2.6in situ film30–38Thickness controlConducts only on substrate
    Template-assisted0.8–1.080–16028–33Water-dispersible colloidsTemplate removal optional
    Solid-state0.03–0.1660–9518–29Solvent-free, greenLower σ, milling energy
    Enantioselective0.05–0.970–15030–34Chirality, sensor useCost of chiral dopants

    Process Selection Guidance for 3-B2A·HCl

    • Device-grade transparent electrodes: interfacial polymerization in CHCl₃/HCl with APS gives 30 nm films (σ ≥ 2 S cm⁻¹) suitable for OLED anodes [12].
    • Chiral recognition layers: chemical IP with (R)/(S)-HCSA yields helically biased nanofibers sensing phenylalanine with 1.4 µA cm⁻² signal difference at 0.55 V [16].
    • Additive-free inks: PAAMPSA-templated dispersions allow blade-coating of conductive grids; a 1 cm² pattern shows sheet resistance 35 Ω □⁻¹ at 88% T₅₅₀ [15].

    Outlook

    Substituent-driven modulation of polymerization opens avenues for 3-B2A·HCl:

    • Tandem enantio-ROP and oxidative coupling could yield block copolymers with spatially programmable chirality.
    • Low-temperature mechano-enzymatic solid-state routes promise solvent-free, stereocontrolled nanofibers.
    • Ionic-liquid interfaces mitigate hydrolysis of the chiral center, expanding pH windows for greener manufacturing [13].

    Dates

    Last modified: 04-14-2024

    Explore Compound Types